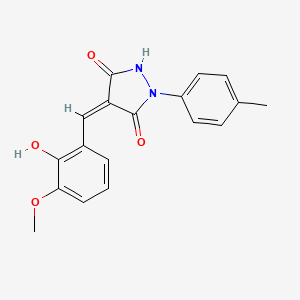![molecular formula C13H17N3O3 B5118021 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione, also known as DMAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinediones, which are known for their diverse biological activities. DMAPA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mécanisme D'action
The mechanism of action of 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for use in cancer therapy.
Biochemical and Physiological Effects:
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation, including DNA topoisomerase II and protein kinase C. 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has also been shown to induce apoptosis in cancer cells, making it a promising candidate for use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione in lab experiments is its ability to exhibit a range of biological activities, making it a versatile tool for use in various research studies. However, one of the limitations of using 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione. One area of interest is its potential use in cancer therapy, where it has shown promising results in inducing apoptosis in cancer cells. Another area of interest is its potential use in the treatment of viral infections, where it has shown antiviral activity against a range of viruses. Additionally, further research is needed to fully understand the mechanism of action of 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione involves the reaction of 4-methoxyaniline with dimethylmalonate in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized to yield high purity 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione with excellent yields and reproducibility.
Applications De Recherche Scientifique
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects. 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and viral infections.
Propriétés
IUPAC Name |
1-(dimethylamino)-3-(4-methoxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-15(2)16-12(17)8-11(13(16)18)14-9-4-6-10(19-3)7-5-9/h4-7,11,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBREXYCKSLGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-3-(4-methoxyanilino)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)

![2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5117953.png)
![2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5117959.png)
![[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5117981.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B5117992.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)
![2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5118005.png)

![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5118029.png)
